N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester
Overview
Description
N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester is a compound with a complex name, but let’s break it down. It consists of several components:
N,N’-Bis(benzyloxycarbonyl)-L-lysine: This part of the compound contains an amino acid (L-lysine) with two benzyloxycarbonyl (Cbz) protecting groups attached to its amino group. These protecting groups shield the amino group during chemical reactions.
4-Nitrobenzyl Ester: The ester group is attached to the carboxylic acid group of L-lysine, and it contains a nitrobenzyl moiety.
Preparation Methods
The synthetic route for N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester involves several steps:
Protection of L-Lysine Amino Group: L-Lysine is first protected by attaching benzyloxycarbonyl (Cbz) groups to its amino group. This step prevents unwanted reactions at the amino group during subsequent reactions.
Esterification: The carboxylic acid group of the protected L-lysine is then reacted with 4-nitrobenzyl alcohol to form the ester linkage.
Deprotection: Finally, the benzyloxycarbonyl protecting groups are removed under specific conditions to yield N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester.
Chemical Reactions Analysis
N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to regenerate L-lysine.
Reduction: The nitrobenzyl group can be reduced to an amino group using suitable reducing agents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation.
Common reagents and conditions depend on the specific reaction being performed.
Scientific Research Applications
This compound has applications in various fields:
Medicine: It may have antitumor and cytotoxic activity.
Chemistry: Its use in Suzuki–Miyaura coupling reactions makes it valuable for synthesizing complex organic molecules.
Biology: Researchers may study its effects on cellular processes due to its unique structure.
Mechanism of Action
The exact mechanism by which N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester exerts its effects depends on its specific application. For example, in antitumor activity, it might interfere with cellular processes related to cancer growth or survival.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNHRHSELWMUNF-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724449 | |
Record name | (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331899-68-3 | |
Record name | (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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